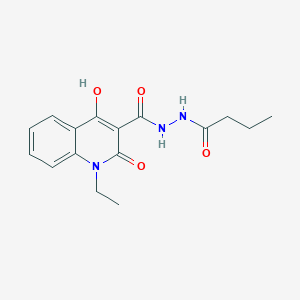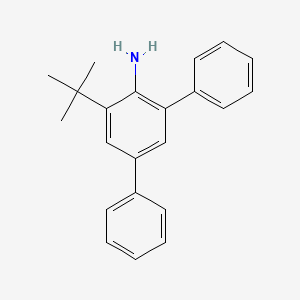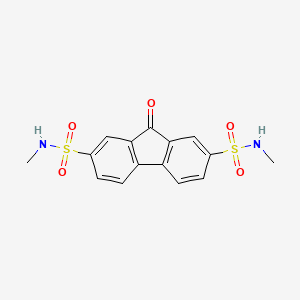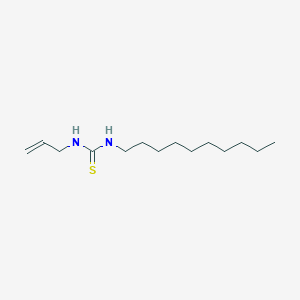
N'-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It belongs to the quinolone family, which is a privileged scaffold in medicinal chemistry. Quinolones have diverse applications, including antibiotics, antivirals, and anticancer drugs .
- The compound’s systematic name indicates its substituents: butanoyl (C4H7CO-) at the N’ position, ethyl (C2H5-) at the 1 position, and a carbohydrazide group (-CONHNH2) at the 3 position.
N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: is a complex organic compound with a unique structure.
準備方法
- Unfortunately, specific synthetic methods for this exact compound are not readily available in the literature. we can draw insights from related quinolone derivatives.
- Generally, quinolones are synthesized through multi-step processes involving cyclization, substitution, and oxidation reactions.
- Industrial production methods may vary, but efficient and scalable routes are essential for practical applications.
化学反応の分析
- Common reagents and conditions depend on the specific reaction. For example, NBS (N-bromosuccinimide) is often used for bromination.
N’-butanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide: likely undergoes various reactions:
科学的研究の応用
- This compound’s applications span several fields:
Medicine: Investigate its antibacterial, antiviral, or anti-inflammatory properties.
Chemistry: Explore its reactivity and potential as a building block for other molecules.
Biology: Assess its effects on cellular processes.
Industry: Consider its use in drug development or materials science.
作用機序
- The exact mechanism remains elusive due to limited data on this specific compound.
- Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular components.
類似化合物との比較
- Unfortunately, I don’t have direct information on similar compounds with this precise structure. related quinolones include ciprofloxacin, norfloxacin, and nalidixic acid.
特性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
N'-butanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H19N3O4/c1-3-7-12(20)17-18-15(22)13-14(21)10-8-5-6-9-11(10)19(4-2)16(13)23/h5-6,8-9,21H,3-4,7H2,1-2H3,(H,17,20)(H,18,22) |
InChIキー |
BNDSAPUBFJSRMI-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996483.png)


![5-(4-methylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996497.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996504.png)





![3-amino-N-(4-bromophenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11996544.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}thiophene-2-carboxamide](/img/structure/B11996548.png)
